methyl 4-O-acetylhexopyranoside
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Overview
Description
Methyl 4-O-acetylhexopyranoside is a chemical compound that belongs to the class of hexopyranosides It is a derivative of hexopyranose, where the hydroxyl group at the fourth position is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-O-acetylhexopyranoside typically involves the acetylation of methyl hexopyranoside. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the fourth position .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-O-acetylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 4-O-acetylhexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of methyl 4-O-acetylhexopyranoside involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis and subsequent metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-O-methylhexopyranoside
- Methyl 4-O-benzylhexopyranoside
- Methyl 4-O-deoxyhexopyranoside
Uniqueness
Methyl 4-O-acetylhexopyranoside is unique due to its specific acetylation at the fourth position, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6340-54-1 |
---|---|
Molecular Formula |
C9H16O7 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C9H16O7/c1-4(11)15-8-5(3-10)16-9(14-2)7(13)6(8)12/h5-10,12-13H,3H2,1-2H3 |
InChI Key |
OWCIMOLLDRPCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1O)O)OC)CO |
Origin of Product |
United States |
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